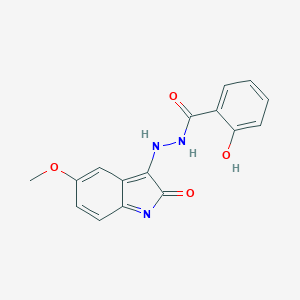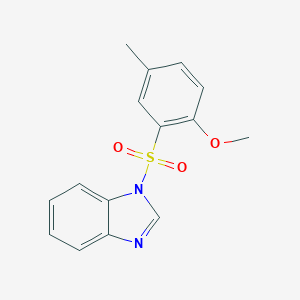![molecular formula C18H17N3O4S B246385 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B246385.png)
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide, also known as ABT-737, is a small molecule inhibitor of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. It has been extensively studied for its potential as an anticancer agent.
Mecanismo De Acción
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide binds to the hydrophobic groove of Bcl-2, Bcl-xL, and Bcl-w, thereby inhibiting their anti-apoptotic function. This leads to the release of pro-apoptotic proteins such as Bax and Bak, which in turn activate the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide has been shown to induce apoptosis in cancer cells, but not in normal cells. This selectivity is thought to be due to the higher expression of anti-apoptotic proteins in cancer cells compared to normal cells. In addition, N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide has several advantages as a research tool. It is a small molecule inhibitor, which makes it easier to use in vitro and in vivo. In addition, it has a well-defined mechanism of action and has been extensively studied in preclinical models. However, N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide has some limitations as well. It is not effective against all types of cancer, and its efficacy may be limited by the development of resistance.
Direcciones Futuras
There are several future directions for research on N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide. One area of interest is the development of combination therapies that include N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide and other anticancer agents. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide. Finally, there is interest in the development of second-generation Bcl-2 inhibitors that can overcome the limitations of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide.
Métodos De Síntesis
The synthesis of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide involves several steps, including the condensation of 2,4-dimethoxybenzoyl chloride with 2-aminothiophenol, followed by acetylation of the resulting product with acetic anhydride. The final step involves the condensation of the acetylated product with 6-amino-1,3-benzothiazole-2-carboxylic acid. The resulting compound is N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide.
Aplicaciones Científicas De Investigación
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. In addition, N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Propiedades
Fórmula molecular |
C18H17N3O4S |
|---|---|
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C18H17N3O4S/c1-10(22)19-11-4-7-14-16(8-11)26-18(20-14)21-17(23)13-6-5-12(24-2)9-15(13)25-3/h4-9H,1-3H3,(H,19,22)(H,20,21,23) |
Clave InChI |
UALXXPOYOOSIDK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)OC)OC |
SMILES canónico |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide](/img/structure/B246305.png)

![3,4-dimethoxy-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B246308.png)

![Benzoic acid 4-[(pyridine-3-carbonyl)-hydrazonomethyl]-phenyl ester](/img/structure/B246310.png)



![Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B246324.png)




